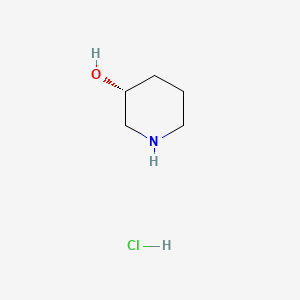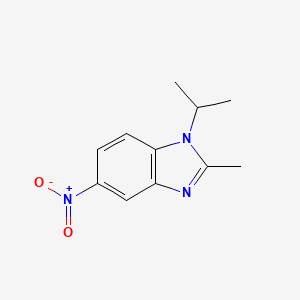![molecular formula C9H16ClN3O B2614948 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1713163-91-7](/img/structure/B2614948.png)
2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
High-affinity Ligands for Receptors
The compound has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These compounds have been shown to behave as full agonists in biochemical assays, indicating potential applications in the modulation of pain and other neurological functions (Röver et al., 2000).
Synthesis Methodologies
Novel synthesis methodologies, such as ultrasound-assisted synthesis, have been developed for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. These methodologies offer advantages like environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions, contributing to the field of green chemistry and enhancing the compound's accessibility for further studies (Velupula et al., 2021).
Antimicrobial Applications
The compound and its derivatives have been explored for antimicrobial applications. For instance, N-halamine-coated cotton, synthesized using a derivative of this compound, has shown potential in antimicrobial and detoxification applications. The modified cotton fabric demonstrated antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential use in medical textiles and protective clothing (Ren et al., 2009).
Antitumor and Anticancer Activities
Some derivatives of 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride have been investigated for their potential antitumor and anticancer activities. For instance, certain spirocyclic thiazolidin-4-ones, designed as epidermal growth factor receptor inhibitors, displayed moderate antiproliferative activity against breast cancer cell lines. This suggests the compound's utility in the design of new anticancer agents (Fleita et al., 2013).
Antibacterial and Antifungal Agents
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized from reactions involving a similar spirocyclic structure, were screened for their antimicrobial activities. These compounds showed significant antibacterial and antifungal activities against a spectrum of clinically isolated microorganisms, showcasing the potential of this compound in developing new antimicrobial agents (Thanusu et al., 2011).
Eigenschaften
IUPAC Name |
2-ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(13)9(12-7)3-5-10-6-4-9;/h10H,2-6H2,1H3,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBWTLRTOVQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCNCC2)C(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
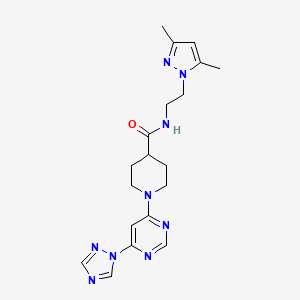
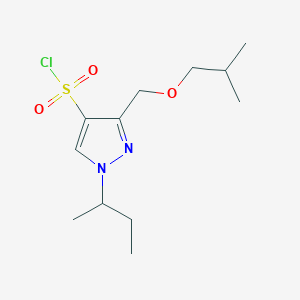
![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)
![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)
![2-((3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2614874.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)
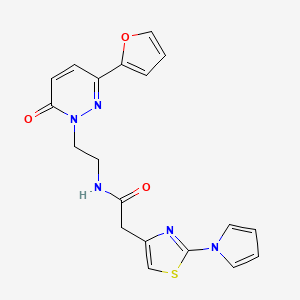
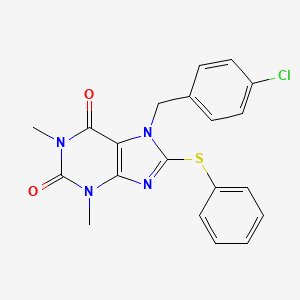
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
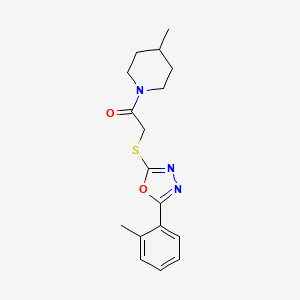
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)
